cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Description
cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1134295-57-0) is a cyclohexane-based carboxylic acid derivative featuring a 2-thiomethylbenzoyl substituent at the cis-3 position. Its molecular formula is C₁₅H₁₈O₃S, with a molecular weight of 278.37 g/mol . Key predicted properties include a boiling point of 458.5±40.0 °C, density of 1.23±0.1 g/cm³, and a pKa of 4.28±0.10, indicating moderate acidity . The thiomethyl (-SMe) group at the benzoyl ring’s 2-position distinguishes it from analogs with varied substituents or positions, influencing electronic, steric, and solubility properties.
Properties
IUPAC Name |
(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-8-3-2-7-12(13)14(16)10-5-4-6-11(9-10)15(17)18/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABANGNFQLXQKDI-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Thiomethylbenzoyl Group: The thiomethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2-thiomethylbenzoyl chloride and an appropriate catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure includes:
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Cyclohexane ring : Adopts a chair conformation, with the carboxylic acid and benzoyl groups in a cis orientation.
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Carboxylic acid : Directs reactivity through its electron-withdrawing effect and capacity for hydrogen bonding.
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2-Thiomethylbenzoyl group : The sulfur atom in the thiomethyl group (S–CH₃) introduces potential for nucleophilic substitution or coordination to metal catalysts .
Key structural data:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₈O₃S |
| Molecular weight | 278.4 g/mol |
| IUPAC name | (1R,2S)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |
| SMILES | CSC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O |
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group undergoes typical transformations observed in saturated carbocyclic acids :
Esterification
Reaction with alcohols under acid catalysis (Fischer esterification):
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Example : Reaction with methanol produces the methyl ester derivative. Steric hindrance from the cyclohexane ring may slow the reaction .
Amide Formation
Activation with carbodiimides (e.g., DCC) followed by amine coupling:
Reduction to Alcohols
Reduction with LiAlH₄ or BH₃/THF yields a primary alcohol:
Transannular C–H Functionalization
Recent advances in palladium-catalyzed transannular γ-C–H arylation of cyclohexane carboxylic acids (Fig. 4A in ) suggest potential reactivity for this compound:
Reaction Conditions and Outcomes
| Substrate Type | Ligand | Yield (%) | Regioselectivity (γ:β) |
|---|---|---|---|
| α-Alkyl cyclohexane acids | Quinuclidine-pyridone (L2 ) | 65–78 | >20:1 |
| α-Aryl substituted acids | L2 | 55–70 | >15:1 |
| Geminal dimethyl substrates | L2 | ~40 | 10:1 |
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Mechanism : The carboxylic acid directs palladium to the γ-C–H bond, enabling arylation with iodobenzene derivatives. The thiomethyl group may participate in stabilizing transition states via sulfur–palladium interactions .
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Limitations : Bulky substituents (e.g., tetrahydropyran in 5m ) reduce yields due to steric strain .
Metabolic Stability
Scientific Research Applications
Chemistry
Cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It can also act as a reagent in various organic synthesis reactions, facilitating the development of new compounds with desired properties.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.
- Anticancer Activity : Preliminary investigations suggest that it could have anticancer properties, warranting further research into its mechanisms and efficacy against cancer cells.
Medicinal Applications
Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical structure may allow it to interact with specific biological targets, potentially leading to novel treatments for various diseases.
Industrial Uses
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be exploited to create products with specific functionalities.
Mechanism of Action
The mechanism of action of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethylbenzoyl group can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties Comparison
Biological Activity
Cis-3-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H16O2S
- Molecular Weight : 252.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, which are critical in the treatment of pain and inflammatory diseases.
Biological Activity Data
Case Studies
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Anti-inflammatory Effects :
A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as a therapeutic agent for inflammatory conditions. -
Analgesic Activity :
In a controlled experiment using a rodent model, the compound was administered to evaluate its analgesic properties. Results indicated a dose-dependent reduction in pain behaviors, suggesting its utility in pain management therapies. -
Cytotoxicity against Cancer Cells :
The cytotoxic effects of this compound were tested on various cancer cell lines, including breast and colon cancer cells. The results showed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for cis-3-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid, and what key reaction conditions influence stereochemistry?
The synthesis typically involves sequential functionalization of the cyclohexane ring. A stereoselective approach may include:
- Cyclohexane ring formation : Use of Diels-Alder reactions or catalytic hydrogenation of substituted cyclohexenes to retain cis-configuration .
- Benzoyl-thiomethyl introduction : Nucleophilic substitution (e.g., thiolate attack on a halogenated benzoyl precursor) under anhydrous conditions to avoid racemization .
- Carboxylic acid protection : Temporary groups like tert-butoxycarbonyl (Boc) can stabilize intermediates during coupling steps .
Key factors include temperature control (<0°C for thiomethylation) and chiral catalysts (e.g., Rhodium complexes) to enforce cis stereochemistry .
Q. How can researchers confirm the structural integrity and cis-configuration using spectroscopic methods?
- NMR : Analyze coupling constants (J values) between cyclohexane protons (axial-equatorial cis coupling ~2–4 Hz). Nuclear Overhauser Effect (NOE) correlations between adjacent protons confirm spatial proximity .
- Mass spectrometry (MS) : High-resolution MS (Orbitrap/Q-TOF) validates molecular weight (±1 ppm). Fragmentation patterns distinguish thiomethylbenzoyl from analogs (e.g., chlorinated derivatives) .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and thiomethyl C-S absorption (~600–700 cm⁻¹) .
Q. What chromatographic or crystallization techniques optimize purification?
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve polar impurities .
- Crystallization : Leverage solubility differences in ethanol/water mixtures (mp ~17–131°C for similar cyclohexanecarboxylic acids) .
Advanced Research Questions
Q. What strategies introduce the thiomethyl group at the benzoyl 2-position while maintaining cis-conformation?
- Directed ortho-metalation : Use n-BuLi to deprotonate benzoyl precursors, followed by reaction with dimethyl disulfide (DMDS) .
- Protection of cyclohexane : Boc-protect the carboxylic acid to prevent ring conformational changes during thiomethylation .
- Kinetic vs. thermodynamic control : Low-temperature reactions favor cis intermediates by minimizing isomerization .
Q. How can discrepancies in biological activity data between this compound and analogs (e.g., chloro-substituted derivatives) be analyzed?
- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (thiomethyl vs. chloro) with activity .
- In vitro assays : Compare IC₅₀ values in target enzyme inhibition studies. For example, thiomethyl groups may enhance lipophilicity, altering membrane permeability .
- Crystallography : Resolve ligand-binding modes in protein complexes to identify steric clashes or hydrogen-bonding differences .
Q. What experimental approaches resolve contradictions in solubility and stability under varying pH?
- pH-solubility profiling : Measure solubility in buffers (pH 1–12) via HPLC-UV quantification. Thiomethyl groups may reduce solubility at neutral pH due to hydrophobicity .
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV) stress; monitor degradation products via LC-MS .
Q. How can metabolite identification studies be designed using mass spectrometry?
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of thiomethyl vapors .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
